2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
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Description
2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H23N3OS and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.15618354 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as “VU0511288-1” or “F3165-0955”, is a quinazolinone derivative . Quinazolinones are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory effects . .
Mode of Action
The mode of action of quinazolinones depends on their specific structure and the biological activity they exhibit . For instance, some quinazolinones act as kinase inhibitors , while others inhibit cellular phosphorylation
Biochemical Pathways
Quinazolinones can affect various biochemical pathways depending on their specific biological activity . For example, quinazolinones with anticancer activity may interfere with cell proliferation pathways, while those with antimicrobial activity may disrupt bacterial cell wall synthesis
Result of Action
The result of a compound’s action is typically observed at the molecular and cellular levels. For quinazolinones, these effects can range from the inhibition of microbial growth to the suppression of cancer cell proliferation . .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-13-9-14(2)11-15(10-13)21-18(24)12-25-19-16-7-5-6-8-17(16)22-20(3,4)23-19/h5-11,22H,12H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMSPSMSADRXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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